

SASS6 Antibody Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AS6	
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Welcome to the technical support center for SASS6 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is SASS6 and what is its primary function?

Spindle assembly abnormal protein 6 homolog (SASS6) is a key regulatory protein essential for centriole duplication.[1][2] Centrioles are core components of the centrosome, which serves as the primary microtubule-organizing center in animal cells and is crucial for cell division. SASS6 is a central component of the cartwheel structure, which establishes the nine-fold symmetry of a new centriole.[1][3] The levels of SASS6 oscillate during the cell cycle; it accumulates at the end of G1 phase and is degraded during mitosis.[4]

Q2: What is the expected molecular weight of SASS6 in a Western Blot?

The predicted molecular weight of human SASS6 is approximately 74 kDa.[5] However, the observed molecular weight in a Western Blot may vary due to post-translational modifications such as ubiquitination and phosphorylation.[6][7]

Q3: In which cellular compartment does SASS6 localize?

SASS6 is a centrosomal protein.[8] Specifically, it localizes to the centrioles and is transiently associated with nascent procentrioles during their formation. Therefore, in immunofluorescence experiments, a punctate staining pattern at the centrosome is expected.



Q4: Which cell lines are recommended as positive controls for SASS6 expression?

HeLa, MCF-7, HepG2, A549, and HCT116 cell lines have been reported to express SASS6 and can be used as positive controls in Western Blotting and Immunofluorescence.[8][9] Human testis tissue is also a good positive control.[8]

Q5: Are there any recommended negative controls?

For a negative control, cells with siRNA-mediated knockdown of SASS6 can be used to validate antibody specificity. Additionally, SASS6 knockout mouse embryonic stem cells (mESCs) can serve as a negative control.[3]

Troubleshooting Guides Western Blotting

Q: I am observing multiple bands in my Western Blot. What could be the cause?

Multiple bands when probing for SASS6 can arise from several factors:

- Protein Degradation: Lower molecular weight bands may indicate proteolytic degradation of SASS6.[10][11]
 - Solution: Always use fresh cell lysates and add a protease inhibitor cocktail to your lysis buffer.[10][11]
- Post-Translational Modifications (PTMs): Higher molecular weight bands could be due to PTMs like ubiquitination or phosphorylation, which SASS6 is known to undergo.[6][7][11]
 - Solution: Consult the literature for known PTMs of SASS6. You can treat your lysate with appropriate enzymes (e.g., a deubiquitinase or phosphatase) to see if the higher molecular weight bands shift.
- Protein Multimers: SASS6 is known to form homodimers.[2] Insufficient sample reduction can lead to the appearance of higher molecular weight bands corresponding to dimers or larger oligomers.[10]



- Solution: Ensure complete reduction of your samples by adding fresh DTT or β-mercaptoethanol to your loading buffer and boiling the samples for an adequate amount of time before loading.[10][12]
- Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins.
 - Solution: Optimize the antibody concentrations. Titrate the primary antibody and use the lowest concentration of secondary antibody that still provides a good signal. Increase the stringency of your washes by adding a detergent like Tween-20.[11]

Q: I am not getting any signal or a very weak signal in my Western Blot. What should I do?

A weak or absent signal for SASS6 can be addressed by considering the following:

- Low Protein Expression: The cell line or tissue you are using may have low endogenous levels of SASS6.
 - Solution: Use a positive control cell line known to express SASS6 (e.g., HeLa, MCF-7) to confirm your experimental setup is working.[8] Increase the amount of protein loaded onto the gel.
- Inactive Antibody: The antibody may have lost its activity.
 - Solution: Ensure the antibody has been stored correctly according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles.
- Suboptimal Antibody Dilution: The antibody concentration may be too low.
 - Solution: Optimize the primary antibody concentration by performing a titration. Try
 incubating the primary antibody overnight at 4°C.[13]
- Inefficient Protein Transfer: The transfer of SASS6 from the gel to the membrane may be incomplete.
 - Solution: Verify a successful transfer by staining the membrane with Ponceau S before blocking. For a protein of ~74 kDa, ensure adequate transfer time and appropriate buffer composition.



Immunofluorescence (IF) / Immunocytochemistry (ICC)

Q: I am observing high background or non-specific staining in my immunofluorescence experiment.

High background can obscure the specific SASS6 signal at the centrosome. Here are some potential causes and solutions:

- Antibody Concentration is Too High: Both primary and secondary antibody concentrations can contribute to background.[14]
 - Solution: Titrate your primary antibody to find the optimal concentration that gives a clear signal with low background. Also, optimize the secondary antibody concentration.[14]
- Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies.
 - Solution: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) and block for a sufficient amount of time.
- Non-specific Secondary Antibody Binding: The secondary antibody may be binding to nontarget proteins.
 - Solution: Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.[14]
- Autofluorescence: Some cell types exhibit natural fluorescence.
 - Solution: Examine an unstained sample under the microscope to check for autofluorescence. If present, you may need to use specific quenching agents or choose fluorophores with different excitation/emission spectra.

Q: The SASS6 signal is not localized to the centrosome as expected.

Incorrect localization of the SASS6 signal can be due to several factors:

 Cell Cycle Stage: SASS6 localization and levels fluctuate throughout the cell cycle. It is recruited to centrioles at the onset of duplication.[2]



- Solution: Synchronize your cells to enrich for a population in the G1/S phase to better visualize centrosomal localization.
- Fixation and Permeabilization Issues: The fixation method may be masking the epitope, or permeabilization may be insufficient.
 - Solution: Different fixation methods (e.g., methanol vs. paraformaldehyde) can affect antibody binding. Refer to the antibody datasheet for recommended fixation protocols.
 Ensure adequate permeabilization (e.g., with Triton X-100) to allow the antibody to access the centrosome.

Quantitative Data Summary

Antibody Application	Recommended Dilution Range
Western Blot (WB)	1:500 - 1:20,000
Immunofluorescence (IF) / Immunocytochemistry (ICC)	1:100 - 1:1,000
Immunoprecipitation (IP)	0.5-4.0 μg per 1.0-3.0 mg of lysate
Immunohistochemistry (IHC)	1:20 - 1:1,000

Note: These are general ranges. Always refer to the specific antibody datasheet for optimal, lot-specific recommendations and perform your own titration for best results.

Key Experimental Protocols Western Blotting Protocol for SASS6

- Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
- Electrophoresis: Mix 20-30 μ g of protein lysate with Laemmli sample buffer, boil for 5-10 minutes at 95-100°C, and load onto an SDS-PAGE gel (a 7.5% gel is suitable for the ~74 kDa SASS6 protein).
- Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Primary Antibody Incubation: Incubate the membrane with the SASS6 primary antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the appropriate dilution in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 6.
- Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot.

Immunofluorescence Protocol for SASS6

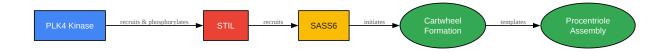
- Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
- Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
- Washing: Wash the cells three times with PBS.
- Permeabilization: If using PFA fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 1-5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the SASS6 primary antibody at the recommended dilution (e.g., 1:200) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBST.



- Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) in blocking buffer for 1 hour at room temperature in the dark.
- Washing: Repeat the washing step as in step 7.
- Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathways and Workflows Centriole Duplication Pathway

The following diagram illustrates the core pathway of centriole duplication, highlighting the central role of SASS6. The process is initiated by the master kinase PLK4, which then recruits STIL and SASS6 to the site of new centriole formation. SASS6 is crucial for forming the cartwheel structure that templates the new centriole.



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Caption: Core pathway of centriole duplication initiation.

SASS6 Antibody Western Blot Workflow

This diagram outlines the key steps in performing a Western Blot experiment using a SASS6 antibody.



Sample Preparation Cell Lysis (with Protease Inhibitors) Protein Quantification (BCA Assay) Sample Denaturation (Boil in Laemmli Buffer) Electrophoresis & Transfer SDS-PAGE Membrane Transfer (PVDF/Nitrocellulose) Immunodetection Blocking (5% Milk or BSA) Primary Antibody Incubation (anti-SASS6) Secondary Antibody Incubation (HRP-conjugated) Detection **ECL** Substrate **Imaging**

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- To cite this document: BenchChem. [SASS6 Antibody Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608052#guality-control-for-sass6-antibodies]

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